molecular formula C14H14N2O3 B2955611 4-(3-Oxo-1,3,4,5,6,7-hexahydro-2H-indazol-2-yl)-benzenecarboxylic acid CAS No. 866018-45-3

4-(3-Oxo-1,3,4,5,6,7-hexahydro-2H-indazol-2-yl)-benzenecarboxylic acid

Cat. No.: B2955611
CAS No.: 866018-45-3
M. Wt: 258.277
InChI Key: NKGWVBMCXMDXSY-UHFFFAOYSA-N
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Description

4-(3-Oxo-1,3,4,5,6,7-hexahydro-2H-indazol-2-yl)-benzenecarboxylic acid is a complex organic compound with the molecular formula C14H14N2O3. This compound belongs to the class of indazole derivatives, which are known for their diverse biological and chemical properties

Scientific Research Applications

Chemistry: In chemistry, 4-(3-Oxo-1,3,4,5,6,7-hexahydro-2H-indazol-2-yl)-benzenecarboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the preparation of various heterocyclic compounds.

Biology: In biological research, this compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. It is also used in proteomics research to study protein interactions and functions.

Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its therapeutic potential. Its derivatives are being explored for the development of new drugs to treat various diseases, including cancer and infectious diseases.

Industry: In the industrial sector, this compound is used in the production of agrochemicals and materials. Its derivatives are incorporated into formulations to enhance the effectiveness of pesticides and herbicides.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Oxo-1,3,4,5,6,7-hexahydro-2H-indazol-2-yl)-benzenecarboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors, such as 2-aminobenzamides, under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the temperature and reaction time are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles are often employed to improve efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Oxo-1,3,4,5,6,7-hexahydro-2H-indazol-2-yl)-benzenecarboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are typically carried out using specific reagents and conditions to achieve the desired transformation.

Common Reagents and Conditions:
  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Mechanism of Action

The mechanism by which 4-(3-Oxo-1,3,4,5,6,7-hexahydro-2H-indazol-2-yl)-benzenecarboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the derivatives involved.

Comparison with Similar Compounds

Similar Compounds:

  • 3-(1,3,4,5,6,7-Hexahydro-3-oxo-2H-indazol-2-yl)benzoic acid: : This compound is structurally similar but differs in the position of the benzenecarboxylic acid group.

  • 2,3,4,5,6,7-Hexahydro-1-benzofuran derivatives: : These compounds share the hexahydro-2H-indazol-2-yl core but have different substituents and functional groups.

Uniqueness: 4-(3-Oxo-1,3,4,5,6,7-hexahydro-2H-indazol-2-yl)-benzenecarboxylic acid is unique due to its specific arrangement of atoms and functional groups, which confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

4-(3-oxo-4,5,6,7-tetrahydro-1H-indazol-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c17-13-11-3-1-2-4-12(11)15-16(13)10-7-5-9(6-8-10)14(18)19/h5-8,15H,1-4H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKGWVBMCXMDXSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)N(N2)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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